molecular formula C19H21N3O B2440366 N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1428370-79-9

N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2440366
CAS No.: 1428370-79-9
M. Wt: 307.397
InChI Key: POYMGYQWAWSGQG-UHFFFAOYSA-N
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Description

N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloimidazole ring fused to a phenyl group and a cyclohexene carboxamide moiety

Scientific Research Applications

N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

As with any chemical compound, handling “N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Compounds with similar structures have been studied for their potential uses in medicine and other fields . Therefore, future research could explore the biological activity of this compound and its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrroloimidazole ring system, followed by the introduction of the phenyl group. The final step involves the attachment of the cyclohexene carboxamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloimidazole derivatives and cyclohexene carboxamides. Examples are:

Uniqueness

N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrroloimidazole ring with a cyclohexene carboxamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-20-18-10-5-11-22(17)18/h1-2,4,8-9,12-14H,3,5-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYMGYQWAWSGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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